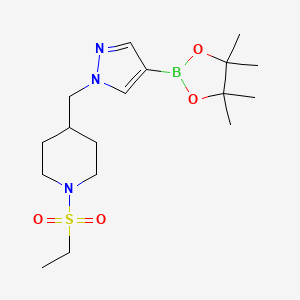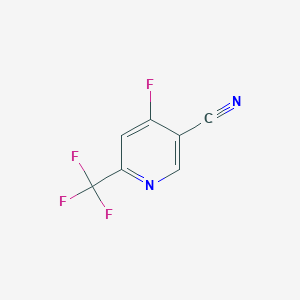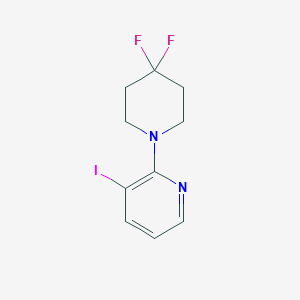![molecular formula C10H12BrNOSi B13719260 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine is a compound that belongs to the class of pyridine derivatives It features a bromine atom at the 6th position, a hydroxyl group at the 2nd position, and a trimethylsilyl-ethynyl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Hydroxylation: The addition of a hydroxyl group at the 2nd position.
Trimethylsilyl-ethynylation: The attachment of a trimethylsilyl-ethynyl group at the 3rd position.
These reactions are carried out under specific conditions, often involving the use of catalysts and reagents such as palladium and copper salts for the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can act as a protecting group, while the hydroxyl and bromine groups can participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-[(trimethylsilyl)ethynyl]-3H-imidazo[4,5-b]pyridine: Similar structure with a methyl group instead of a hydroxyl group.
6-Bromo-2-chloro-4-[(trimethylsilyl)ethynyl]pyridin-3-amine: Similar structure with a chlorine atom instead of a hydroxyl group.
Uniqueness
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine is unique due to the presence of both a hydroxyl group and a bromine atom on the pyridine ring, which allows for a diverse range of chemical reactions and applications. The trimethylsilyl-ethynyl group also provides steric protection and enhances the compound’s stability .
Properties
Molecular Formula |
C10H12BrNOSi |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
6-bromo-3-(2-trimethylsilylethynyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H12BrNOSi/c1-14(2,3)7-6-8-4-5-9(11)12-10(8)13/h4-5H,1-3H3,(H,12,13) |
InChI Key |
JRYROPPYHWDZTA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(NC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/no-structure.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)






